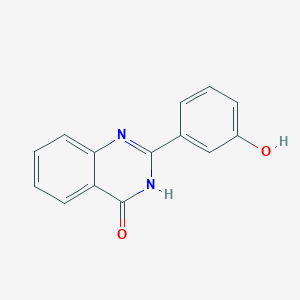

2-(3-hydroxyphenyl)quinazolin-4(3H)-one

Overview

Description

2-(3-hydroxyphenyl)quinazolin-4(3H)-one is a chemical compound with the CAS Number: 911417-23-7 . It has a molecular weight of 238.25 and its IUPAC name is 2-(3-hydroxyphenyl)-4(3H)-quinazolinone .

Synthesis Analysis

The synthesis of this compound involves several steps. In one method, anthranilic acid derivatives were coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates. These underwent cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution afforded the quinazolinone derivatives .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI Code: 1S/C14H10N2O2/c17-10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(18)16-13/h1-8,17H,(H,15,16,18) .Chemical Reactions Analysis

The chemical reactions of this compound involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, and cycloaddition reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 238.24 g/mol . It has a high GI absorption and is BBB permeant . Its lipophilicity is represented by a Log Po/w (iLOGP) of 1.83 . It is soluble with a Log S (ESOL) of -3.47 .Scientific Research Applications

Corrosion Inhibition

Quinazolinone derivatives, including 2-(3-hydroxyphenyl)quinazolin-4(3H)-one, have been investigated for their effectiveness as corrosion inhibitors for mild steel in acidic environments. Studies demonstrate these compounds act as good corrosion inhibitors, with their efficiency increasing with concentration. Their inhibition mechanism involves chemical adsorption on the metallic surface, forming a protective layer, as evidenced by electrochemical methods, surface analysis, and UV–visible spectrometry (Errahmany et al., 2020).

Antioxidant Properties

Quinazolin-4(3H)-ones, including this compound, have shown significant antioxidant properties. The presence of hydroxyl groups on the phenyl ring enhances these properties, as indicated by various assays such as DPPH, ABTS, and TEACCUPRAC. These studies help understand the structure-antioxidant activity relationships in these compounds (Mravljak et al., 2021).

Antiviral Activities

Derivatives of quinazolin-4(3H)-one have been synthesized and evaluated for their antiviral activities against a range of respiratory and biodefense viruses, including influenza and severe acute respiratory syndrome corona. Some compounds in this category have shown promising results, highlighting their potential in developing antiviral therapies (Selvam et al., 2007).

Antimicrobial Activity

Quinazolin-4(3H)-one derivatives, such as this compound, have been explored for their antimicrobial properties. Studies demonstrate these compounds can be effective against various microbes like Bacillus subtilis, Escherichia coli, and Aspergillus niger, indicating their potential as antimicrobial agents (Chaudhary et al., 2020).

Antihypertensive Properties

Some quinazolin-4(3H)-one derivatives have been tested for their antihypertensive properties. These compounds have shown promising results in in vivo models, suggesting their potential as therapeutic agents for hypertension management (Rahman et al., 2014).

Antitumor Activity

Research into quinazolin-4(3H)-one derivatives has shown their effectiveness as antitumor agents. Some specific derivatives have been identified as broad-spectrum antitumors, effective against various cancer cell lines, indicating their potential in cancer therapy (Gawad et al., 2010).

Safety and Hazards

Mechanism of Action

Mode of Action

It is suggested that it may involve a hydrazine-directed C–H functionalization pathway . This process is based on the cleavage of a Csp–Csp triple bond in alkynylcyclobutanol, providing a new pathway to prepare diverse 1H-indazoles under mild reaction conditions .

Biochemical Pathways

The compound may potentially influence the pathways involved in the synthesis of 1H-indazoles . .

Result of Action

Given its potential role in the synthesis of 1H-indazoles , it may have implications in various biological processes where these compounds are involved.

properties

IUPAC Name |

2-(3-hydroxyphenyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-10-5-3-4-9(8-10)13-15-12-7-2-1-6-11(12)14(18)16-13/h1-8,17H,(H,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXQFRPDUIBGED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate](/img/structure/B1418088.png)

![Spiro[cyclohexane-1,3'-(3',4'-dihydro-isoquinolin)]-1'-yl-aminoacetic acid](/img/structure/B1418096.png)